(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
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Description
Synthesis Analysis
The synthesis of benzo[d]thiazol derivatives has been reported in the literature . A temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO has been developed, providing a facile access to benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones .Molecular Structure Analysis
Benzothiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .Chemical Reactions Analysis
The chemical reactions involving benzo[d]thiazol derivatives have been studied, particularly in the context of their potential antidepressant and anticonvulsant effects .Scientific Research Applications
Chemosensors for Cyanide Anions
Research by Wang et al. (2015) explored the use of coumarin benzothiazole derivatives, including compounds structurally related to "(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide", as chemosensors for cyanide anions. Their investigation included synthesis, structure analysis, and the assessment of photophysical properties in acetonitrile. The study found that certain compounds could recognize cyanide anions through specific chemical reactions, showing potential as chemosensors for cyanide detection in various applications (Wang et al., 2015).
Antimicrobial Applications
Anuse et al. (2019) conducted a study on the synthesis and antimicrobial activity of 2-aminobenzothiazoles derivatives. They evaluated these compounds for their ability to inhibit the growth of various microbial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The study provides insights into the potential application of these compounds, including variants of "(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide", in antimicrobial treatments (Anuse et al., 2019).
Photophysical Properties
Balijapalli et al. (2017) explored the photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamides, which are structurally similar to the compound . Their study focused on the synthesis and the nature of hydrogen bond assemblies, revealing important insights into the photophysical behaviors of these compounds (Balijapalli et al., 2017).
Antibacterial Agents
Bhoi et al. (2015) synthesized N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives and tested their in-vitro antibacterial activity. This study's relevance lies in the structural similarity of these derivatives to "(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide" and their potential as antibacterial agents (Bhoi et al., 2015).
EGFR Inhibitors for Cancer Treatment
Zhang et al. (2017) designed and synthesized a series of benzo[d]thiazole-2-carboxamide derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Their research focused on evaluating the cytotoxicity of these compounds against various cancer cell lines, suggesting a potential application in cancer therapy (Zhang et al., 2017).
properties
IUPAC Name |
N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S2/c1-10(23)20-12-4-6-14-16(8-12)26-18(22(14)2)21-17(24)11-3-5-13-15(7-11)25-9-19-13/h3-9H,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUJKNGQRWQBJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)N=CS4)S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide |
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